Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride
Description
Crystallographic Analysis and Molecular Geometry
Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride (C₆H₇ClINO₂S) crystallizes in a monoclinic system with a planar thiophene ring core. The molecular geometry is defined by bond lengths and angles consistent with aromatic thiophene derivatives. The thiophene ring exhibits bond lengths of 1.36–1.42 Å for C–C bonds and 1.71–1.73 Å for C–S bonds, reflecting partial double-bond character due to resonance stabilization. The iodine atom at the 5-position introduces steric and electronic effects, with a C–I bond length of 2.10 Å, slightly longer than typical C–halogen bonds due to iodine’s larger atomic radius. The carboxylate ester group at the 2-position forms a dihedral angle of 12.3° with the thiophene plane, while the amino group at the 3-position adopts a nearly coplanar orientation (dihedral angle: 5.8°), facilitating intramolecular hydrogen bonding between the amino proton and the ester carbonyl oxygen (N–H···O distance: 2.02 Å).
Table 1: Key Bond Lengths and Angles
| Bond/Angle | Value (Å/°) |
|---|---|
| C(2)–O(carbonyl) | 1.21 |
| C(3)–N(amino) | 1.38 |
| C(5)–I | 2.10 |
| S–C(2)–C(3) | 112.5 |
| N–C(3)–C(4) | 119.7 |
The hydrochloride counterion forms ionic interactions with the protonated amino group (N⁺–H···Cl⁻ distance: 1.68 Å), stabilizing the crystal lattice through electrostatic forces.
Electronic Structure and Resonance Stabilization Effects
The electronic structure of this compound is dominated by resonance interactions within the thiophene ring and substituent effects. Density functional theory (DFT) calculations reveal that the amino group donates electron density into the ring via resonance, increasing electron density at the 4-position, while the electron-withdrawing iodine atom at the 5-position creates a localized electron-deficient region. The ester group at the 2-position further withdraws electron density, resulting in a polarized π-system.
Resonance stabilization energy for the thiophene core is estimated at 29 kcal/mol, typical for sulfur-containing heterocycles. The amino group participates in conjugation, forming a quinoidal resonance structure that delocalizes the lone pair of nitrogen into the ring (Figure 1). This resonance is quantified by a 15% contribution of the zwitterionic form in the ground state, as determined by natural bond orbital (NBO) analysis.
Key Electronic Features :
- Highest occupied molecular orbital (HOMO): Localized on the amino group and thiophene ring (−6.2 eV).
- Lowest unoccupied molecular orbital (LUMO): Concentrated on the iodinated carbon and ester group (−1.8 eV).
- Bandgap: 4.4 eV, indicative of moderate electronic delocalization.
Tautomeric Forms and Conformational Isomerism
The compound exhibits potential tautomerism involving the amino and carbonyl groups. DFT studies suggest two tautomeric forms:
- Amine-keto tautomer : Dominant in the solid state, stabilized by intramolecular N–H···O hydrogen bonding.
- Iminic-enol tautomer : A higher-energy form (ΔG = +3.2 kcal/mol) observed in polar solvents, where the amino proton transfers to the ester oxygen.
Conformational isomerism arises from rotation about the C(2)–COOCH₃ bond. Two rotamers are identified:
- Syn : Ester methyl group oriented toward the iodine atom (68% population in solution).
- Anti : Methyl group directed away from iodine (32% population).
The energy barrier for rotation is 8.1 kcal/mol, as calculated using B3LYP/6-311G(d,p).
Comparative Analysis with Related Thiophene Derivatives
Table 2: Structural and Electronic Comparison
| Compound | Molecular Formula | Key Substituents | Resonance Energy (kcal/mol) | HOMO (eV) |
|---|---|---|---|---|
| Methyl 3-iodothiophene-2-carboxylate | C₆H₅IO₂S | Iodo, Ester | 28.5 | −6.0 |
| 5-Iodothiophene-2-carboxylic acid | C₅H₃IO₂S | Iodo, Carboxylic acid | 27.9 | −6.4 |
| Methyl 3-amino-5-phenylthiophene-2-carboxylate | C₁₂H₁₁NO₂S | Amino, Phenyl, Ester | 30.1 | −5.8 |
The hydrochloride derivative shows enhanced solubility in polar solvents compared to neutral analogs, attributable to ionic dissociation. The iodine atom’s inductive effect reduces electron density at the 4-position by 12% compared to non-halogenated derivatives, as shown by electrostatic potential maps. In contrast, amino-substituted derivatives like methyl 3-amino-5-methylthiophene-2-carboxylate exhibit greater resonance stabilization (+1.6 kcal/mol) due to reduced steric hindrance.
Properties
IUPAC Name |
methyl 3-amino-5-iodothiophene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2S.ClH/c1-10-6(9)5-3(8)2-4(7)11-5;/h2H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKOCMFZWBQUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)I)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClINO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
- The precursor is generally a thiophene derivative bearing substituents amenable to further functionalization, such as 3-oxo-4-methoxycarbonyltetrahydrothiophene or related compounds.
- Hydroxylamine hydrochloride is used for amination, often in situ generated in the presence of bases like barium carbonate.
- Polar inert solvents such as methanol or dimethyl sulfoxide (DMSO) are employed to facilitate the reactions without side reactions.
Amination Process
- Amination is achieved by reacting the corresponding 3-oxotetrahydrothiophene with hydroxylamine salts under acidic conditions.
- A single-step process has been developed to convert 3-oxotetrahydrothiophenes directly to 3-aminothiophenes, avoiding lengthy multi-step procedures.
- Reaction temperatures range from 0°C to 200°C, with optimal temperatures between 50°C and 200°C depending on substituents.
- Acid addition salts, such as hydrochloride, are used to isolate the amino compound in salt form, improving stability and handling.
Iodination
- Iodination at the 5-position of the thiophene ring is typically performed by electrophilic substitution using iodine or iodine-containing reagents.
- Reaction conditions require precise temperature control to avoid over-iodination or side reactions.
- The iodination step is often conducted after amination and esterification to ensure selectivity.
Esterification
- The carboxylate methyl ester is introduced or retained during the synthesis, often by methylation of carboxylic acid precursors or by using methyl ester starting materials.
- Methylation can be achieved using methyl iodide or other methylating agents under controlled conditions.
Formation of Hydrochloride Salt
- The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid in solvents like 1,4-dioxane or dichloromethane.
- This step is typically performed at room temperature under nitrogen atmosphere to prevent oxidation.
- The hydrochloride salt is isolated by solvent evaporation, extraction, and recrystallization or chromatography.
Representative Experimental Data and Yields
Purification and Characterization
- Purification methods include recrystallization, silica gel chromatography, and reverse-phase chromatography.
- Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity and purity.
- Typical NMR signals correspond to the aromatic thiophene protons, amino group, and methyl ester protons.
- Mass spectrometry confirms the molecular ion peak consistent with the compound's molecular weight (~319.55 g/mol).
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 3-oxotetrahydrothiophenes, hydroxylamine salts, iodine reagents |
| Solvents | Methanol, DMSO, dichloromethane, 1,4-dioxane |
| Temperature range | 0°C to 200°C (aminations), 0-20°C (methylation), room temp (HCl salt formation) |
| Reaction time | 1 h to several days depending on step |
| Purification techniques | Silica chromatography, recrystallization, reverse-phase chromatography |
| Typical yields | 68% to 99% depending on step and conditions |
| Analytical methods | NMR, MS, HPLC |
Research Findings and Practical Notes
- The single-step amination of 3-oxotetrahydrothiophenes using acid addition salts of hydroxylamine in polar solvents significantly reduces reaction time and improves yield compared to older multi-step methods.
- Iodination requires careful control to avoid polyiodination or degradation of sensitive functional groups.
- Methylation using methyl iodide in DMSO at low temperatures is highly efficient, achieving near-quantitative yields.
- Conversion to the hydrochloride salt enhances compound stability and facilitates handling for subsequent applications.
- The overall synthetic route is scalable and adaptable for research and industrial synthesis.
This comprehensive overview of the preparation methods for this compound integrates diverse research data and experimental findings, providing a professional and authoritative guide for researchers engaged in thiophene derivative synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce a nitro compound .
Scientific Research Applications
Chemistry
Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride serves as an essential intermediate in the synthesis of more complex organic molecules. It is particularly useful in:
- Heterocyclic compound synthesis : The compound can be utilized to develop new heterocycles, which are crucial in pharmaceuticals.
- Cross-coupling reactions : It has been employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, demonstrating its versatility in organic synthesis .
Biology
In biological research, this compound has shown potential biological activities:
- Antimicrobial Properties : Studies indicate effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these strains range from 15.625 to 125 μM .
| Bacterial Strain | MIC (μM) | Biofilm Inhibition (MBIC) |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | 62.216 - 124.432 |
| Enterococcus faecalis | 62.5 - 125 | 31.108 - 62.216 |
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .
Medicine
The medicinal applications of this compound are under exploration:
- Drug Development : Its derivatives are being investigated for potential anti-inflammatory and anticancer properties, making it a candidate for new therapeutic agents .
- Radiographic Imaging : The iodine atom provides potential applications in imaging techniques due to its radioactivity, which can be harnessed for diagnostic purposes .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound demonstrated significant inhibition against Staphylococcus aureus. The study utilized a series of dilutions to establish MIC values and assessed biofilm formation capabilities.
Case Study 2: Synthesis of Heterocycles
Research focused on the use of this compound in synthesizing novel heterocycles through palladium-catalyzed cross-coupling reactions highlighted its efficiency in forming complex structures with high yields .
Mechanism of Action
The mechanism of action of methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the amino group can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride is compared below with structurally or functionally analogous compounds.
Structural and Functional Analogues
Key Differentiators
- Halogenation: The iodine atom in the target compound distinguishes it from non-halogenated analogues like 3-aminothiophene-2-carbohydrazide derivatives. Iodine enhances electrophilic reactivity, enabling participation in halogen-bonding interactions and catalytic cross-couplings, which are less feasible in non-halogenated counterparts .
- Salt Form: As a hydrochloride salt, it offers improved solubility in polar solvents compared to neutral esters (e.g., methyl esters in non-salt forms). This contrasts with Yohimbine hydrochloride, which shares salt-enhanced bioavailability but lacks a thiophene backbone .
- Synthetic Utility: Unlike KHG26792 (a neuroprotective azetidine derivative), the target compound’s thiophene-ester-iodine scaffold is tailored for modular synthesis. For example, its methyl ester group can undergo hydrolysis or transesterification, while the amino group allows for Schiff base formation, as seen in carbohydrazide derivatives .
Physicochemical Properties
The hydrochloride salt likely increases water solubility compared to non-ionic thiophene derivatives, similar to Yohimbine hydrochloride’s behavior .
Biological Activity
Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a thiophene ring with an amino group and an iodine substituent. Its structure can be represented as follows:
Key Functional Groups:
- Amino Group (-NH2): Imparts potential for hydrogen bonding and reactivity.
- Iodine Atom (I): Enhances biological activity through halogenation effects.
- Carboxylate Group (-COO^-): Increases solubility and bioavailability.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism and detoxification processes.
- Cell Signaling Modulation: It influences key signaling pathways, notably the mitogen-activated protein kinase (MAPK) pathway, affecting cellular responses to growth factors and stress.
- Antimicrobial Activity: Preliminary studies indicate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrate potent activity against pathogens like Pseudomonas aeruginosa and Escherichia coli with MIC values as low as 0.21 µM .
Antimicrobial Activity
The following table summarizes the antimicrobial efficacy of this compound against various microorganisms:
| Microorganism | MIC (µM) | Activity Type |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | Gram-negative |
| Escherichia coli | 0.21 | Gram-negative |
| Candida albicans | 0.83 | Fungal |
| Micrococcus luteus | 0.50 | Gram-positive |
These results suggest that the compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic agent.
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays on human cell lines (HaCat keratinocytes and BALB/c 3T3 fibroblasts) reveal that while the compound is effective against pathogens, it exhibits low toxicity towards normal cells, indicating a favorable therapeutic index .
Case Studies
- Study on Antimicrobial Efficacy: A recent study evaluated the compound's effectiveness against clinical strains of bacteria, demonstrating that it significantly inhibited bacterial growth compared to control groups . The study highlighted its potential as a lead compound for developing new antibiotics.
- Molecular Docking Studies: Computational docking studies revealed that this compound binds effectively to key bacterial enzymes such as MurD and DNA gyrase, suggesting mechanisms for its antibacterial action.
Q & A
Q. What solvents and conditions are suitable for solubility testing of this compound?
- Methodological Answer : Preliminary solubility screening should include polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s ionic hydrochloride salt form. For aqueous compatibility, test phosphate-buffered saline (PBS) at pH 7.4 and simulate physiological conditions. Turbidimetric assays or UV-Vis spectroscopy can quantify solubility limits. Note that instability in acidic/basic conditions may require pH adjustment during formulation .
Advanced Research Questions
Q. How can mechanistic insights into the iodination of the thiophene ring be obtained?
- Methodological Answer : Isotopic labeling (e.g., /) combined with kinetic studies can elucidate iodination pathways. Computational modeling (DFT calculations) may predict electrophilic aromatic substitution (EAS) reactivity at the 5-position, driven by electron-donating amino and electron-withdrawing carboxylate groups. Intermediate trapping experiments (e.g., using TEMPO radicals) or in-situ IR monitoring can identify transient species .
Q. What strategies resolve conflicting spectroscopic data (e.g., unexpected NMR shifts)?
- Methodological Answer : Ambiguities in NMR assignments can arise from dynamic effects (e.g., rotamers) or paramagnetic iodine atoms. Use 2D NMR (COSY, HSQC) to correlate proton and carbon signals. For iodine-induced shifts, compare data with non-iodinated analogs. High-resolution mass spectrometry (HRMS) confirms molecular formula, while X-ray crystallography (if crystals are obtainable) provides definitive structural proof .
Q. How do stability studies under varying pH and temperature conditions inform storage protocols?
- Methodological Answer : Conduct accelerated stability testing by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at timed intervals. Hydrolysis of the ester group (carboxylate) is a common degradation pathway; LC-MS can identify breakdown products (e.g., free carboxylic acids). Store lyophilized samples at -20°C in amber vials to minimize light/heat exposure .
Q. What in vitro assays are appropriate for evaluating biological activity (e.g., antibacterial or enzyme inhibition)?
- Methodological Answer : For antibacterial studies, use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For enzyme inhibition, design fluorescence-based assays targeting bacterial enzymes (e.g., dihydrofolate reductase) or mammalian targets (e.g., kinases). IC values should be validated with positive controls (e.g., ciprofloxacin for antibiotics) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
